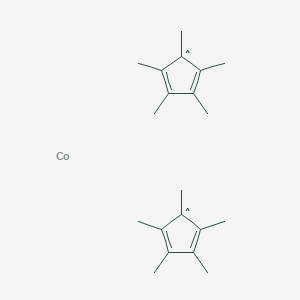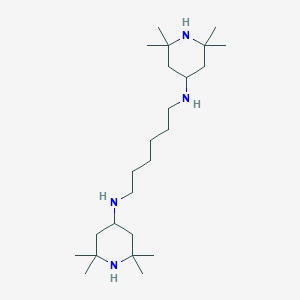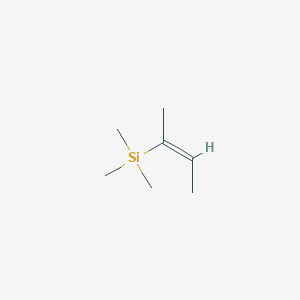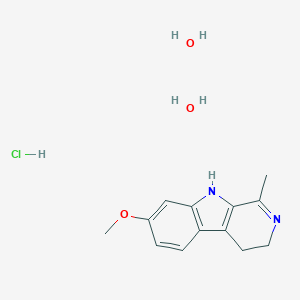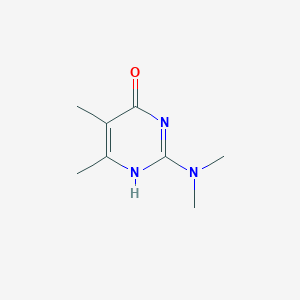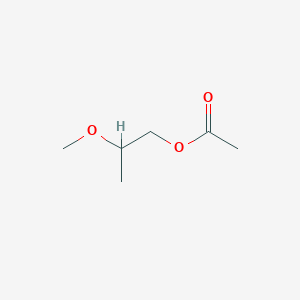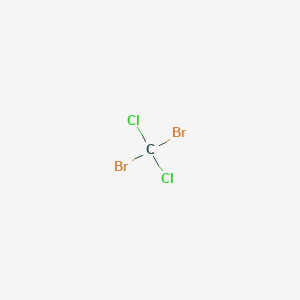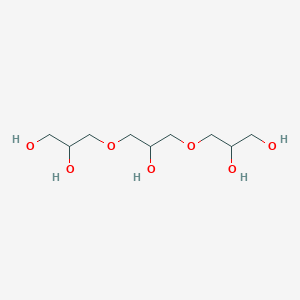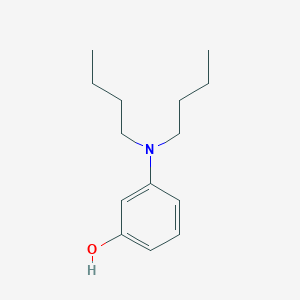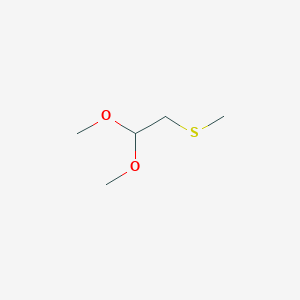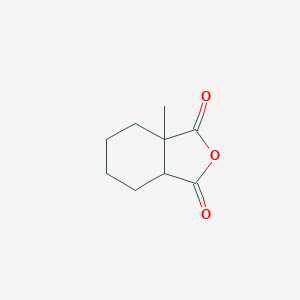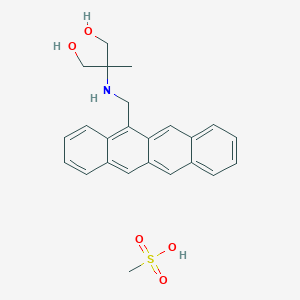
2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in cell growth, differentiation, and apoptosis.
作用機序
The mechanism of action of 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate involves its binding to the regulatory domain of PKC, which prevents its activation by diacylglycerol and other activators. This leads to the inhibition of downstream signaling pathways that are activated by PKC, such as the MAPK/ERK pathway and the NF-κB pathway. 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has also been shown to induce apoptosis in various cancer cell lines by inhibiting PKC-mediated survival pathways.
生化学的および生理学的効果
2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate induces apoptosis by inhibiting PKC-mediated survival pathways and activating pro-apoptotic signaling pathways. In normal cells, 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has been shown to inhibit cell proliferation and induce differentiation. 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, which allows for the study of the role of PKC in various cellular processes. 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate is also stable under physiological conditions and can be easily synthesized in large quantities. However, 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate can also have off-target effects on other signaling pathways, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate. Another area of research is the study of the role of PKC in various diseases, such as cancer, diabetes, and cardiovascular disease. The use of 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate in combination with other drugs or therapies is also an area of research that holds promise for the treatment of various diseases. Finally, the development of new methods for the delivery of 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate to specific tissues or organs could enhance its therapeutic potential.
合成法
2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate is synthesized by reacting 2-methyl-2-(aminomethyl)-1,3-propanediol with 5-naphthacene carboxaldehyde in the presence of methanesulfonic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from a suitable solvent. The purity of 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that regulate a wide range of cellular functions, including cell proliferation, differentiation, apoptosis, and signal transduction. 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate inhibits PKC by binding to its regulatory domain, thereby preventing its activation by diacylglycerol and other activators.
特性
CAS番号 |
104500-10-9 |
|---|---|
製品名 |
2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate |
分子式 |
C24H27NO5S |
分子量 |
441.5 g/mol |
IUPAC名 |
methanesulfonic acid;2-methyl-2-(tetracen-5-ylmethylamino)propane-1,3-diol |
InChI |
InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-22-20-9-5-4-8-18(20)11-19-10-16-6-2-3-7-17(16)12-21(19)22;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4) |
InChIキー |
RCIUYGSIQWIQHP-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C=CC=CC2=CC3=CC4=CC=CC=C4C=C31.CS(=O)(=O)O |
正規SMILES |
CC(CO)(CO)NCC1=C2C=CC=CC2=CC3=CC4=CC=CC=C4C=C31.CS(=O)(=O)O |
その他のCAS番号 |
104500-10-9 |
同義語 |
1,3-Propanediol, 2-methyl-2-((5-naphthacenylmethyl)amino)-, methanesul fonate (salt) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



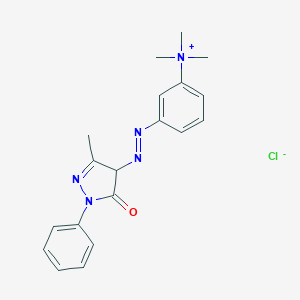
![2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol](/img/structure/B8372.png)
